molecular formula C12H14N2O4S3 B11815537 3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester

3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester

Cat. No.: B11815537
M. Wt: 346.5 g/mol
InChI Key: HSTGIAIKRAGWIE-UHFFFAOYSA-N
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Description

3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester typically involves the condensation of appropriate thiazolidine derivatives with acetic acid and ethyl ester groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic effects.

    Thiazolidine-2-thione: Investigated for its antimicrobial activities.

Uniqueness

3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other thiazolidine derivatives.

Properties

Molecular Formula

C12H14N2O4S3

Molecular Weight

346.5 g/mol

IUPAC Name

ethyl 2-[2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3

InChI Key

HSTGIAIKRAGWIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S

Origin of Product

United States

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